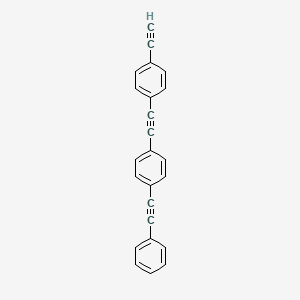

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene

Description

Properties

IUPAC Name |

1-ethynyl-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-20-8-10-22(11-9-20)14-15-24-18-16-23(17-19-24)13-12-21-6-4-3-5-7-21/h1,3-11,16-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKWYZWPWUMWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30475767 | |

| Record name | 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474458-61-2 | |

| Record name | 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30475767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is the cornerstone for assembling the ethynyl linkages in this molecule. The general procedure involves:

- Starting Materials: Aryl halides (iodides or bromides) and terminal alkynes.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or PdCl2(PPh3)2, often with copper(I) iodide as a co-catalyst.

- Base: Typically diisopropylamine or triethylamine.

- Solvent: Toluene, dimethylformamide (DMF), or acetonitrile.

- Conditions: Room temperature to moderate heating (25–80 °C), under inert atmosphere or air depending on substrate sensitivity.

For example, the synthesis of 1-iodo-3-(phenylethynyl)benzene, a key intermediate, was achieved by stirring meta-diiodobenzene with phenylacetylene in the presence of Pd(PPh3)4, CuI, and diisopropylamine in toluene at room temperature overnight, yielding 78.2% of the product after purification by column chromatography.

Stepwise Assembly of the Target Molecule

The target compound, 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, can be synthesized by sequential Sonogashira couplings:

- First Coupling: Formation of 1-ethynyl-4-(phenylethynyl)benzene by coupling 1-ethynyl-4-iodobenzene with phenylacetylene.

- Second Coupling: Further coupling of the above intermediate with another aryl halide bearing an ethynyl substituent to extend the conjugation.

This stepwise approach allows precise control over the substitution pattern and the conjugated diyne framework.

Alternative Methods and Optimization

- Catalyst Systems: Pd(dppf)Cl2 with triphenylphosphine has been used to improve yields and selectivity in similar ethynylated aromatic systems.

- Bases and Solvents: Potassium carbonate in dimethylacetamide (DMA) or dichloroethane (DCE) has been employed to optimize reaction rates and yields, with yields reported up to 87% under optimized conditions.

- Temperature: Reaction temperatures between 60–90 °C have been tested, with higher temperatures generally improving yields but requiring careful monitoring to avoid side reactions.

Representative Experimental Data

Research Findings and Characterization

- The products are typically isolated as solids with melting points consistent with literature values, confirming purity.

- Characterization by ^1H and ^13C NMR spectroscopy shows characteristic chemical shifts for ethynyl protons and carbons, confirming the presence of conjugated triple bonds.

- High-resolution mass spectrometry (HRMS) confirms molecular weights matching the target compound.

- The reaction progress is monitored by thin-layer chromatography (TLC) and UV detection due to the conjugated aromatic system.

Summary of Preparation Methodology

| Aspect | Details |

|---|---|

| Key Reaction | Sonogashira cross-coupling |

| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2, Pd(PPh3)2Cl2 |

| Co-catalyst | CuI |

| Bases | Diisopropylamine, triethylamine, K2CO3 |

| Solvents | Toluene, DMA, CH3CN |

| Temperature Range | 25–90 °C |

| Reaction Time | 2–16 hours |

| Yields | 78–87% typical |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |

| Characterization | NMR, HRMS, melting point, TLC |

Chemical Reactions Analysis

Types of Reactions

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or alkenes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of ethylbenzene derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene has several notable applications:

Materials Science

The compound is utilized in developing organic semiconductors and conductive polymers , which are crucial for advanced material applications.

Organic Electronics

It plays a significant role in the fabrication of:

- Organic Light Emitting Diodes (OLEDs) : The compound exhibits high photoluminescence efficiency, making it suitable as an emitter in OLED devices. Studies have shown that derivatives like 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene demonstrate blue electroluminescence with high external efficiency .

| Property | Value |

|---|---|

| Maximum Electroluminescence Wavelength | ~470 nm |

| Maximum Luminance | ~70,000 cd/m² |

| Current Density | ~2 A/cm² |

- Organic Photovoltaic Cells (OPVs) : The compound's electronic properties enhance charge transport and light absorption in OPV applications.

Chemical Sensors

The compound is explored for designing sensors capable of detecting various chemical species due to its ability to participate in π-π interactions and conjugation with other aromatic systems.

Biological Research

Research has investigated its interactions with biological macromolecules, particularly focusing on its potential applications in drug delivery systems and as a fluorescent probe in biological imaging .

Case Study 1: Organic Light Emitting Diodes

A study on the application of phenylene ethynylene derivatives in OLEDs reported that compounds similar to this compound provided high photoluminescence efficiency and were effective as hole transport layers, demonstrating their potential for commercial OLED technology .

Case Study 2: Chemical Sensing

Research into the design of chemical sensors utilizing this compound has shown promising results in detecting specific chemical species through changes in luminescence, indicating its effectiveness in sensor technology .

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene involves its ability to participate in π-π interactions and conjugation with other aromatic systems. These interactions enhance its electronic properties, making it suitable for applications in organic electronics. The compound’s ethynyl groups also allow for further functionalization, enabling the creation of more complex molecular architectures .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –CF₃) redshift absorption spectra but reduce charge mobility, while electron-donating groups (e.g., –OCH₃) enhance solubility .

- Steric Effects : Bulky substituents (e.g., cyclohexyl, butyl) improve processability but may disrupt π-stacking, critical for solid-state conductivity .

- Synthetic Flexibility : Silyl-protected derivatives enable modular assembly of complex architectures, though requiring additional deprotection steps .

Biological Activity

1-Ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene, also known as CAS number 474458-61-2, is a compound that has garnered attention in the field of organic chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CH

- Molecular Weight : 302.37 g/mol

- LogP : 4.4675 (indicating high lipophilicity) .

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. The ethynyl groups can participate in π-π stacking interactions and hydrophobic interactions, which are crucial for binding to proteins and other macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Study | Cell Line | IC | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 15 µM | Induction of apoptosis via caspase activation |

| Study B | HeLa (Cervical Cancer) | 20 µM | Inhibition of PI3K/Akt pathway |

Anti-inflammatory Effects

In addition to anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

| Study | Model | Outcome |

|---|---|---|

| Study C | LPS-stimulated macrophages | Reduced TNF-α and IL-6 levels |

| Study D | Carrageenan-induced paw edema in rats | Decreased edema formation |

Case Studies

-

Case Study on Anticancer Activity :

In a study published in the European Journal of Organic Chemistry, researchers synthesized various derivatives of phenylethynyl compounds and tested their effects on cancer cell lines. The results showed that modifications to the ethynyl groups significantly enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could be further explored for drug development . -

Case Study on Anti-inflammatory Properties :

Another investigation focused on the anti-inflammatory properties of similar compounds in a murine model. The study demonstrated that treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 1-ethynyl-4-((4-(phenylethynyl)phenyl)ethynyl)benzene?

The compound is typically synthesized via sequential Sonogashira coupling reactions. A common protocol involves:

- Step 1 : Reacting 1,4-diiodobenzene with phenylacetylene under Pd/Cu catalysis to form the central bis-ethynyl intermediate.

- Step 2 : Coupling the intermediate with 4-ethynylphenylboronic acid under Suzuki-Miyaura conditions to extend conjugation.

Key parameters include inert atmosphere (argon/nitrogen), anhydrous solvents (THF or DMF), and temperatures between 60–80°C. Yields range from 65–80% after silica gel chromatography .

Q. How is the compound characterized to confirm its structure?

- NMR : H and C NMR identify aromatic protons (δ 7.2–7.8 ppm) and ethynyl carbons (δ 80–90 ppm).

- FT-IR : Sharp peaks at ~2100 cm confirm C≡C stretching.

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H] at m/z 357.1 (calculated for CH).

Cross-validation with computational simulations (e.g., DFT) is recommended to resolve ambiguities in stereoelectronic effects .

Q. What safety precautions are required during handling?

- Toxicity : Classified as H315 (skin irritation) and H319 (eye damage). Use nitrile gloves, goggles, and fume hoods.

- Storage : Keep under argon at 2–8°C in amber vials to prevent photodegradation.

- Waste Disposal : Incinerate via licensed hazardous waste facilities to avoid environmental release of aromatic byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

- Reaction Path Screening : Use DFT (e.g., Gaussian 16) to model transition states and identify energetically favorable pathways.

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on coupling efficiency (e.g., THF vs. DMF).

- Machine Learning : Train models on existing ethynylbenzene reaction datasets to predict optimal Pd:Cu ratios or ligand systems (e.g., bipyridine vs. triphenylphosphine) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

- Case Study : Discrepancies in C NMR shifts for ethynyl carbons may arise from aggregation effects. Solutions include:

Q. How does the compound’s stability vary under different experimental conditions?

- Thermal Stability : TGA analysis shows decomposition onset at 220°C in air (vs. 290°C under nitrogen).

- Photostability : UV-Vis irradiation (254 nm) induces 15% degradation over 24 hours, forming phenylacetylene byproducts.

- Chemical Stability : Resists hydrolysis in pH 2–12 buffers but reacts with strong oxidants (e.g., KMnO) at room temperature .

Q. What role does the compound play in designing conjugated materials?

- Charge Transport : Extended π-conjugation enables hole mobility up to 0.12 cmVs in OFETs.

- Optoelectronic Tuning : Substituent effects (e.g., electron-withdrawing groups on terminal benzene) adjust HOMO-LUMO gaps (3.1–3.4 eV via cyclic voltammetry).

- Crosslinking : UV-induced [2+2] cycloaddition forms robust networks for organic electronics encapsulation .

Q. How can its reactivity be exploited in multi-step syntheses?

- Click Chemistry : Copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation.

- Post-Functionalization : Electrophilic substitution (e.g., bromination at para positions) introduces handles for Suzuki couplings.

- Polymerization : Sonogashira polycondensation yields conjugated polymers with M > 50 kDa .

Methodological Recommendations

- Controlled Atmosphere : Use Schlenk lines for oxygen-sensitive steps.

- Purification : Combine column chromatography (hexane:EtOAc) with recrystallization (toluene/ethanol).

- Data Validation : Cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.